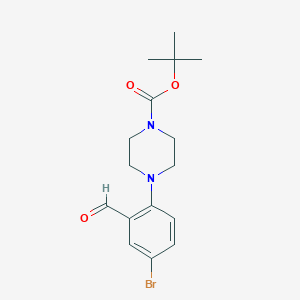

1-Boc-4-(4-Bromo-2-formilfenil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the molecular formula C16H21BrN2O3 and a molecular weight of 369.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.

Aplicaciones Científicas De Investigación

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Métodos De Preparación

The synthesis of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine typically involves the following steps:

Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the bromo-formylphenyl group: The bromo-formylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a bromo-substituted benzaldehyde reacts with the piperazine ring.

Protection with Boc group: The final step involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is primarily related to its ability to interact with biological targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the bromo-formylphenyl group can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of molecular targets and influence biological pathways .

Comparación Con Compuestos Similares

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-Chloro-2-formylphenyl)piperazine: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.

1-Boc-4-(4-Methyl-2-formylphenyl)piperazine: The presence of a methyl group instead of a bromo group can affect the compound’s steric and electronic properties.

1-Boc-4-(4-Nitro-2-formylphenyl)piperazine: The nitro group introduces additional electron-withdrawing effects, potentially altering the compound’s reactivity and interactions.

Actividad Biológica

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine class, which is known for its diverse pharmacological properties. The presence of the bromo and formyl substituents on the phenyl ring enhances its interaction with biological targets, making it a subject of interest in drug development and biochemical research.

Chemical Structure and Properties

The chemical formula for 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is C15H21BrN2O2. Its structure includes:

- A Boc (tert-butyloxycarbonyl) protecting group,

- A piperazine ring , which is a common scaffold in many pharmaceuticals,

- A bromo-substituted phenyl group that can facilitate interactions with various biological targets.

The biological activity of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is primarily attributed to its ability to interact with specific proteins and enzymes. The piperazine ring allows for:

- Hydrogen bonding and electrostatic interactions with amino acids in protein structures,

- Aromatic stacking and hydrophobic interactions due to the bromo-formylphenyl group, which can modulate protein functions.

These interactions can influence various biological pathways, making this compound a useful tool in both research and therapeutic contexts.

Antiparasitic Activity

Research indicates that compounds similar to 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, modifications in the piperazine structure have been shown to enhance selectivity and efficacy against this parasite, with some derivatives achieving low nanomolar IC50 values .

Cytotoxicity Studies

In vitro studies have demonstrated that certain analogs of piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed around similar scaffolds have shown promising results with IC50 values in the low micromolar range against leukemia cell lines . The structural modifications, including the introduction of electron-withdrawing groups like bromine, can significantly affect the potency and selectivity of these compounds.

Comparative Analysis

To understand the unique properties of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Variations | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-Boc-4-(4-Chloro-2-formylphenyl)piperazine | Chloro instead of bromo | Moderate antiparasitic activity | 0.5 |

| 1-Boc-4-(4-Methyl-2-formylphenyl)piperazine | Methyl instead of bromo | Lower activity compared to bromo variant | 5 |

| 1-Boc-4-(4-Nitro-2-formylphenyl)piperazine | Nitro group added | Enhanced reactivity but reduced selectivity | 0.3 |

This table illustrates how small changes in substituents can lead to significant differences in biological activity and potency.

Study on Antiparasitic Efficacy

A study focused on optimizing lead compounds against T. brucei highlighted that modifications to the piperazine nitrogen significantly impacted activity. For instance, capping the nitrogen reduced potency by approximately tenfold, indicating that maintaining an unmodified nitrogen is crucial for retaining biological efficacy .

Cancer Cell Line Evaluation

Another investigation assessed various piperazine derivatives for their cytotoxic effects on cancer cell lines. Among these, certain analogs exhibited GI50 values as low as 10 nM against CCRF-CEM leukemia cells, showcasing their potential as therapeutic agents .

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462840 |

Source

|

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628326-05-6 |

Source

|

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.